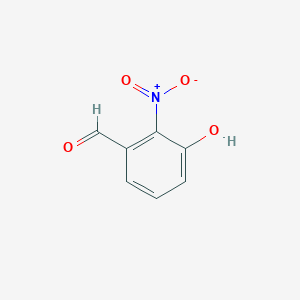

3-Hydroxy-2-nitrobenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSNHKTXYJZXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548518 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42123-33-1 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-2-nitrobenzaldehyde synthesis from m-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitrobenzaldehyde from m-Hydroxybenzaldehyde

Introduction

This compound is a valuable bifunctional molecule serving as a critical intermediate in the synthesis of various pharmaceuticals, dyes, and complex organic compounds.[1] Its molecular architecture, featuring hydroxyl, nitro, and aldehyde groups, offers multiple avenues for synthetic transformations. The targeted synthesis of this specific isomer from m-hydroxybenzaldehyde presents a classic challenge in electrophilic aromatic substitution, requiring precise control over regioselectivity.

This guide provides a comprehensive exploration of the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction mechanism, a field-proven experimental protocol, and the critical scientific reasoning behind each procedural step.

The Chemical Rationale: Navigating Regioselectivity

The core of this synthesis is the nitration of m-hydroxybenzaldehyde, an electrophilic aromatic substitution reaction. The final isomeric distribution of the product is dictated by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

-

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the positions ortho and para to it.

-

Aldehyde (-CHO) Group: This is a deactivating, meta-directing group.[2] It withdraws electron density from the ring, making electrophilic substitution more difficult and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group.

In m-hydroxybenzaldehyde, these effects are in competition. The hydroxyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The aldehyde group at position 1 directs to position 5. The powerful activating nature of the hydroxyl group overwhelmingly governs the reaction's outcome. Therefore, nitration occurs predominantly at the positions activated by the -OH group. This leads to a mixture of isomers, primarily this compound and 3-hydroxy-4-nitrobenzaldehyde.[3][4]

Caption: Directing effects of substituents on m-hydroxybenzaldehyde.

Field-Proven Experimental Protocol

The following protocol is adapted from a documented procedure that successfully yields both this compound and its 3-hydroxy-4-nitro isomer, with a clear method for their separation.[3]

Materials and Reagents

-

m-Hydroxybenzaldehyde

-

Methylene chloride (CH₂Cl₂)

-

Tetrabutylammonium hydrogensulfate

-

Isopropyl nitrate

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Apparatus

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass chromatography column

-

TLC plates and developing chamber

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve m-hydroxybenzaldehyde (5.0 mmol, 618 mg) in methylene chloride (10 mL). Add tetrabutylammonium hydrogensulfate (0.25 mmol, 85.0 mg) and isopropyl nitrate (12.5 mmol, 1.27 mL) to the stirred solution.[3]

-

Nitration: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and stir the mixture for 15 minutes at room temperature.[3]

-

Work-up and Quenching: Transfer the reaction mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and quenches the reaction.[3]

-

Extraction: Extract the crude product from the aqueous layer using dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate in a vacuum using a rotary evaporator.[3]

-

Purification: Adsorb the resulting solid onto a small amount of silica gel. Purify the product mixture via flash column chromatography using a hexane:ethyl acetate eluent system, starting with a ratio of 99:1 and gradually increasing the polarity to 4:1.[3]

-

The less polar isomer, 3-hydroxy-4-nitrobenzaldehyde, will elute first.

-

The more polar target compound, this compound, will elute second.[3]

-

Caption: Experimental workflow for the synthesis and purification.

Data Summary and Characterization

The successful execution of this protocol yields two primary isomers, which can be distinguished by their polarity and characterized spectroscopically.

| Parameter | 3-Hydroxy-4-nitrobenzaldehyde | This compound | Reference |

| Yield | 24% | 47% (can be increased to 63%) | [3] |

| Rf Value | 0.44 (3:1 hexane:ethyl acetate) | 0.19 (3:1 hexane:ethyl acetate) | [3] |

| Appearance | Yellow solid | Light yellow solid | [3] |

| Melting Point | Not specified | 155-158°C | [3] |

Characterization Data for this compound: [3]

-

¹H NMR (400 MHz, CDCl₃): δ 10.40 (s, 1H), 10.30 (s, 1H), 7.67 (dd, J = 8.3, 7.4, 0.7 Hz, 1H), 7.37 (dd, J = 8.3, 1.4 Hz, 1H), 7.31 (dd, J = 7.4, 1.4 Hz, 1H).

-

HRMS (DART): Calculated for C₇H₉N₂O₄ [M + NH₄]⁺: 185.0557, Found: 185.0559.

Expert Analysis: The "Why" Behind the Protocol

A robust protocol is defined not just by its steps, but by the scientific reasoning that validates them.

-

Choice of Nitrating System: The use of isopropyl nitrate with sulfuric acid is a milder alternative to the traditional, more aggressive nitrating mixture (HNO₃/H₂SO₄). Phenolic compounds are susceptible to oxidation under harsh acidic and oxidative conditions. This milder system generates the nitronium ion (NO₂⁺) in situ in a more controlled manner, minimizing degradation of the starting material and improving the yield of the desired nitro products.

-

Phase-Transfer Catalyst: Tetrabutylammonium hydrogensulfate is employed as a phase-transfer catalyst. It helps shuttle the polar nitrating species across the phase boundary between the aqueous/acidic phase and the organic solvent (methylene chloride), where the m-hydroxybenzaldehyde is dissolved. This enhances the reaction rate and efficiency.

-

Temperature Control: The initial dropwise addition of concentrated sulfuric acid is performed under cooling. This is critical to dissipate the heat generated from the exothermic reaction, preventing runaway reactions, excessive byproduct formation, and potential dinitration.[5]

-

Neutralizing Work-up: Quenching the reaction with a saturated sodium bicarbonate solution is a crucial step. It immediately neutralizes the strong sulfuric acid catalyst, stopping the reaction and preventing any acid-catalyzed degradation of the product during the extraction process.[3]

-

Chromatographic Separation: The significant difference in the Rf values (0.44 vs. 0.19) highlights a key physicochemical distinction between the two isomers. The 3-hydroxy-2-nitro isomer is capable of forming a strong intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups. This intramolecular interaction reduces the molecule's ability to hydrogen bond with the polar silica gel stationary phase, making it seem less polar than the 4-nitro isomer, which can only engage in intermolecular hydrogen bonding. This difference in polarity is the basis for their successful separation by column chromatography.[3]

Conclusion

The synthesis of this compound from m-hydroxybenzaldehyde is a well-defined process that hinges on the principles of electrophilic aromatic substitution and the careful management of regioselectivity. The provided protocol, utilizing a controlled nitrating agent and a phase-transfer catalyst, offers a reliable method for obtaining the target molecule. The success of the synthesis lies not only in the execution of the steps but also in understanding the causal relationships between reagents, conditions, and outcomes. By mastering these principles, researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. CCV.—The nitration of brominated 3-hydroxybenzaldehydes and the bromination of nitrated 3-hydroxybenzdldehydes, with cases of group migration - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzaldehyde: Chemical Properties, Structure Elucidation, and Synthetic Utility

Introduction: 3-Hydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. The strategic placement of hydroxyl, nitro, and aldehyde functionalities on the benzene ring imparts a unique electronic character and versatile reactivity. This guide provides a comprehensive technical overview of its chemical properties, detailed protocols for its structural elucidation using modern spectroscopic techniques, and insights into its applications, particularly for researchers and professionals in medicinal chemistry and materials science. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and synthesis.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical substance is critical for sourcing, regulatory compliance, and literature searches. This compound is cataloged under several identifiers across various chemical databases.

-

IUPAC Name: this compound[1]

-

SMILES: C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C=O[1]

-

InChIKey: ADSNHKTXYJZXDF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. This data is summarized for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Light yellow solid | [5] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room Temperature, Store locked up | [2][6] |

Molecular Structure

The arrangement of functional groups is key to the molecule's reactivity. The nitro and aldehyde groups are ortho to each other, with the hydroxyl group in the meta position relative to the aldehyde.

Caption: 2D structure of this compound.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through straightforward synthesis and the versatile reactivity of its functional groups.

Synthetic Protocol: Nitration of m-Hydroxybenzaldehyde

A common and effective method for synthesizing this compound is the direct nitration of m-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director; however, steric hindrance and careful control of reaction conditions can favor the formation of the desired 2-nitro isomer.

Rationale: The use of isopropyl nitrate with concentrated sulfuric acid provides a potent nitrating system. Tetrabutylammonium hydrogensulfate acts as a phase-transfer catalyst, enhancing the reaction rate and yield in the biphasic system. The reaction is performed at room temperature to control regioselectivity and prevent over-nitration.

-

To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

-

Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

-

Stir the reaction mixture vigorously for 15 minutes at room temperature.

-

Quench the reaction by carefully adding water and extract the product into methylene chloride.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by flash column chromatography on silica gel (eluent: hexane:ethyl acetate gradient) to separate the this compound isomer from other products.[5]

Core Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay of its three functional groups.

-

Aldehyde Group: Acts as a key electrophilic site, readily undergoing condensation reactions, particularly with primary amines to form Schiff bases. This reaction is a cornerstone of its use in synthesizing complex heterocyclic systems for drug discovery.[7]

-

Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can be readily reduced to an amino group, providing a pathway to a diverse range of derivatives, including diamine precursors.[7]

-

Hydroxyl Group: An electron-donating group that can be functionalized (e.g., etherification) and modulates the electronic properties of the ring.

Caption: Reactivity pathways of this compound.

Part 3: Structural Elucidation by Spectroscopic Methods

Unambiguous confirmation of the molecular structure is paramount. A multi-spectroscopic approach provides a self-validating system where data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum gives precise information on the number of different types of protons and their connectivity.

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically around δ 10.40 ppm, due to the strong deshielding effect of the carbonyl group.[5]

-

Hydroxyl Proton (-OH): A broad singlet, typically around δ 10.30 ppm. Its chemical shift can be variable and concentration-dependent.[5]

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear as multiplets in the region of δ 7.30-7.70 ppm. The specific splitting patterns (e.g., doublet of doublets) arise from coupling between adjacent protons. For this compound, the expected signals are a doublet of doublets at δ 7.67, δ 7.37, and δ 7.31 ppm.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to assign each signal to a specific proton in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]

-

Aromatic C-H Stretch: Peaks are expected in the 3000-3100 cm⁻¹ region.[8]

-

Aldehydic C-H Stretch: Two weak bands are typically observed around 2830-2695 cm⁻¹.[9]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the NO₂ group, appearing around 1550-1475 cm⁻¹ (asymmetric stretch) and 1365-1290 cm⁻¹ (symmetric stretch).[9]

-

C=C Stretch (Aromatic): Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

-

Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them with the expected functional groups to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 167).

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-H, M-1) and the formyl radical (-CHO, M-29). The nitro group can also lead to characteristic fragments, such as the loss of NO₂ (M-46). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[5]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methylene chloride or ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms). Set appropriate temperature programs for the GC oven, injector, and transfer line.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The separated components eluting from the GC column are introduced into the mass spectrometer, which records mass spectra across the entire chromatographic run.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

X-ray Crystallography

For absolute and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the exact 42123-33-1 CAS number is not publicly available, related isomers like 2-hydroxy-3-nitrobenzaldehyde have been characterized this way, demonstrating the definitive power of this method for elucidating bond lengths, bond angles, and intermolecular interactions.[10][11]

Part 4: Applications in Drug Development and Chemical Synthesis

This compound is not merely a laboratory curiosity; it is a valuable building block with practical applications.

-

Pharmaceutical Intermediates: Its primary use is as a precursor in the synthesis of more complex molecules with potential biological activity. It is a key starting material for creating Schiff bases and heterocyclic compounds that are scaffolds in many medicinal chemistry programs.[3][7]

-

Agrochemicals: The structural motif is utilized in the development of novel pesticides and herbicides.[3][12]

-

Dye Synthesis: It serves as an intermediate in the production of various dyes.[3]

Part 5: Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: this compound is classified as hazardous. It may cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also considered harmful if swallowed.[13]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][14]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[6][13]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[6][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][14]

References

- 1. This compound | C7H5NO4 | CID 13756747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42123-33-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound 95% | CAS: 42123-33-1 | AChemBlock [achemblock.com]

- 5. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione | MDPI [mdpi.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Profile of 3-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxy-2-nitrobenzaldehyde (CAS No. 42123-33-1), a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Molecular Structure and Key Physicochemical Properties

This compound is an aromatic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .[1] Its structure, featuring a hydroxyl group and a nitro group ortho to an aldehyde function on a benzene ring, gives rise to a unique spectroscopic signature.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides valuable information about the disposition of protons on the aromatic ring and the aldehyde group.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.40 | s | - |

| Hydroxyl-H | 10.30 | s | - |

| Aromatic-H | 7.67 | dd | 8.3, 7.4 |

| Aromatic-H | 7.37 | dd | 8.3, 1.4 |

| Aromatic-H | 7.31 | dd | 7.4, 1.4 |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

The downfield chemical shift of the aldehyde proton (10.40 ppm) is characteristic of aldehydes. The hydroxyl proton signal at 10.30 ppm is also significantly downfield, likely due to intramolecular hydrogen bonding with the adjacent nitro group. The aromatic region displays a complex splitting pattern corresponding to the three protons on the benzene ring, with their chemical shifts and coupling constants being influenced by the electronic effects of the aldehyde, hydroxyl, and nitro substituents.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-OH | 155 - 160 |

| C-NO₂ | 145 - 150 |

| Aromatic Carbons | 115 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, aldehyde, and aromatic moieties.

Experimental Protocol for IR Spectroscopy (ATR):

A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3400 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| N-O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| N-O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

Interpretation:

The broad O-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is characteristic of the aldehyde group. The two strong bands for the nitro group's asymmetric and symmetric stretching are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry (DART):

High-resolution mass spectrometry (HRMS) can be performed using a Direct Analysis in Real Time (DART) ion source coupled to a high-resolution mass spectrometer. This technique allows for the direct analysis of the solid sample with minimal preparation.

HRMS Data:

-

Calculated [M+NH₄]⁺: 185.0557

-

Measured [M+NH₄]⁺: 185.0559

Interpretation:

The high-resolution mass measurement confirms the elemental composition of the molecule as C₇H₅NO₄. The observed ammoniated adduct is a common feature in DART mass spectrometry.

Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical profile of this compound. The ¹H NMR and HRMS data, in particular, offer definitive structural confirmation. While experimental ¹³C NMR and IR data are not fully available in the public domain, the predicted values and characteristic absorption bands serve as a reliable reference for researchers. This comprehensive guide is intended to facilitate the accurate identification and characterization of this important chemical intermediate in a research and development setting.

References

A Comprehensive Technical Guide to the Solubility and Stability of 3-Hydroxy-2-nitrobenzaldehyde

This guide provides an in-depth analysis of the solubility and stability of 3-Hydroxy-2-nitrobenzaldehyde (C₇H₅NO₄), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1] Understanding its behavior in various organic solvents is paramount for researchers, scientists, and professionals in drug development to ensure optimal reaction conditions, develop robust purification strategies, and maintain the compound's integrity throughout its lifecycle.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with a molecular weight of 167.12 g/mol and CAS number 42123-33-1, is a key aromatic aldehyde featuring both a hydroxyl and a nitro functional group.[2] This unique substitution pattern makes it a highly versatile reagent in organic synthesis, enabling the formation of complex molecules with potential biological activity.[1] Its utility spans the creation of novel therapeutic agents and the production of vibrant dyes and agrochemicals.[1]

The precise arrangement of the functional groups—the hydroxyl group at the 3-position and the nitro group at the 2-position relative to the aldehyde—imparts specific electronic and steric properties that govern its reactivity and, crucially, its solubility and stability.

Solubility Profile: A "Like Dissolves Like" Perspective

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be predicted based on its molecular structure and by drawing parallels with structurally similar compounds, such as 3-nitrobenzaldehyde.[3] The principle of "like dissolves like" serves as a guiding tenet. The presence of a polar hydroxyl group and a nitro group, alongside a nonpolar benzene ring and an aldehyde group, suggests a nuanced solubility profile.

A qualitative prediction of solubility in common organic solvents is presented in the table below. It is important to note that these are estimations, and empirical determination is essential for precise applications.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can form hydrogen bonds with the hydroxyl and nitro groups of the solute, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to promote solubility. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-stacking, though the polar functional groups may limit overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions, but their capacity for hydrogen bonding is limited, likely resulting in moderate solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are less polar than ketones and alcohols, which may result in lower solubility despite some dipole-dipole interactions. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poor | The significant difference in polarity between the highly polar solute and the nonpolar solvent will likely result in poor solubility. |

For a related compound, 3-nitrobenzaldehyde, solubility is observed to increase with temperature, a behavior that is typical for solid solutes.[3] It is reasonable to expect a similar temperature-dependent solubility for this compound.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method followed by a suitable analytical technique is a robust and widely accepted methodology.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-saturated syringe to avoid precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. While a safety data sheet for the related compound 2-Hydroxy-3-nitrobenzaldehyde indicates stability under normal conditions, it also highlights incompatibility with strong oxidizing and reducing agents.[4]

Several factors can influence the stability of this compound in solution:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, forming 3-Hydroxy-2-nitrobenzoic acid. This is a common degradation pathway for many aromatic aldehydes.[5] The presence of oxidizing agents or exposure to air and light can accelerate this process.

-

Reduction: The nitro group can be reduced to an amino group, particularly in the presence of reducing agents. The aldehyde can also be reduced to an alcohol.[6]

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.

-

pH: The acidity of the phenolic hydroxyl group and the potential for base-catalyzed reactions of the aldehyde group suggest that the stability of the compound may be pH-dependent in protic solvents.

Experimental Protocol for Stability Assessment

A stability-indicating assay is crucial to monitor the degradation of this compound and identify potential degradation products. HPLC is the method of choice for this purpose due to its high resolving power.

Step-by-Step Methodology:

-

Forced Degradation Studies:

-

Prepare solutions of this compound in the desired organic solvents.

-

Expose these solutions to a range of stress conditions, including:

-

Acidic: Add a small amount of a strong acid (e.g., HCl).

-

Basic: Add a small amount of a strong base (e.g., NaOH).

-

Oxidative: Add a dilute solution of an oxidizing agent (e.g., H₂O₂).

-

Reductive: Add a mild reducing agent.

-

Thermal: Heat the solutions at an elevated temperature.

-

Photolytic: Expose the solutions to UV light.

-

-

Include a control sample stored under normal conditions.

-

-

Time-Point Analysis:

-

At specified time intervals, withdraw aliquots from each stressed and control sample.

-

Quench any ongoing reaction if necessary (e.g., by neutralizing acidic or basic solutions).

-

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. A C18 column with a gradient elution of water/acetonitrile or water/methanol, often with a small amount of acid like formic acid to improve peak shape, is a common starting point.[5]

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Identification of Degradants:

-

When significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of the degradation products, providing valuable insights into the degradation pathways.[5]

-

Caption: Logical workflow for investigating the stability of this compound.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While direct, comprehensive data is limited, a systematic approach based on chemical principles and empirical testing can provide the necessary insights for successful application in research and development.

Key Recommendations:

-

Empirical Verification: Always determine the solubility of this compound in the specific solvent system and at the intended temperature for your application.

-

Inert Atmosphere: When handling solutions of this compound for extended periods, particularly at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Protection from Light: Store both the solid compound and its solutions protected from light to prevent potential photodegradation.

-

Avoid Strong Oxidizers and Reducers: Be mindful of the incompatibility with strong oxidizing and reducing agents to prevent unintended reactions and degradation.[4]

-

Stability-Indicating Methods: Employ stability-indicating analytical methods like HPLC to monitor the purity of the compound over time and in reaction mixtures.

By adhering to these guidelines and employing the outlined experimental protocols, researchers can confidently handle and utilize this compound, ensuring the integrity and success of their synthetic endeavors.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzaldehyde (CAS: 42123-33-1)

From: The Senior Application Scientist's Desk

Introduction

This compound is an aromatic organic compound that serves as a valuable and versatile intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a formyl (-CHO) group, its specific ortho-nitro, meta-hydroxy substitution pattern imparts distinct reactivity. This arrangement of electron-withdrawing (nitro, aldehyde) and electron-donating (hydroxyl) groups makes it a key building block for the synthesis of more complex molecules, including heterocyclic compounds, pharmaceutical agents, and dyes.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and supplier data.

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

Structural Representation

Caption: Chemical Structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 42123-33-1 | [2][3][4] |

| Molecular Formula | C₇H₅NO₄ | [3][4] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Solid, Light yellow solid | [2][5] |

| Melting Point | 152 °C; 155-158 °C | [2][5] |

| Boiling Point | 289.1 ± 25.0 °C at 760 mmHg | [2] |

| Purity | ≥97% | [2][4] |

| Storage Conditions | 4°C, stored under nitrogen | [2][4] |

| InChI | 1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | [2][3] |

| InChIKey | ADSNHKTXYJZXDF-UHFFFAOYSA-N | [2][3] |

| SMILES | O=CC1=C(--INVALID-LINK--[O-])C(O)=CC=C1 | [3][4] |

Synthesis Protocol: Nitration of m-Hydroxybenzaldehyde

The regioselective synthesis of this compound can be effectively achieved through the nitration of m-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The substitution pattern of the final product is a result of the directing effects of these two groups. The protocol described here is an established method that yields both the 2-nitro and 4-nitro isomers, which can then be separated.[5]

Causality and Experimental Rationale

-

Substrate: m-Hydroxybenzaldehyde is the logical precursor, possessing the required aldehyde and hydroxyl groups in the correct meta relationship.

-

Nitrating Agent: Isopropyl nitrate is used as the nitrating agent. In the presence of a strong acid like sulfuric acid, it generates the nitronium ion (NO₂⁺), the active electrophile for nitration.

-

Catalyst: Concentrated sulfuric acid protonates the isopropyl nitrate, facilitating the formation of the nitronium ion.

-

Phase-Transfer Catalyst: Tetrabutylammonium hydrogensulfate is employed to enhance the reaction between the organic substrate (dissolved in methylene chloride) and the inorganic reagents.

-

Workup and Purification: The reaction is quenched with a saturated aqueous sodium bicarbonate solution to neutralize the strong acid catalyst. The product is then extracted into an organic solvent. Purification via silica gel column chromatography is necessary to separate the desired this compound from its isomer, 3-hydroxy-4-nitrobenzaldehyde.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol, 618 mg) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol, 85.0 mg) and isopropyl nitrate (12.5 mmol, 1.27 mL).[5]

-

Nitration: Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture. Maintain stirring for 15 minutes at room temperature.[5]

-

Quenching and Extraction: Upon completion, carefully transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.[5]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification: Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1). The this compound (Rf = 0.19 in 3:1 hexane:ethyl acetate) will elute after the 3-hydroxy-4-nitrobenzaldehyde isomer.[5] This procedure yields the product as a light yellow solid.[5]

Reactivity, Applications, and Spectroscopic Data

The utility of this compound stems from the reactivity of its three functional groups, making it a versatile precursor in multi-step syntheses.

Reactivity Profile

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a wide array of reactions such as condensations (e.g., Knoevenagel, Wittig), reductions to an alcohol, and oxidations to a carboxylic acid.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amine group (-NH₂). This amine can then be used to form various heterocyclic systems or undergo diazotization.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated to form ethers and esters, respectively.

Role as a Versatile Chemical Intermediate

Caption: Synthetic utility of this compound.

Applications

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its structure is a key component for building more complex molecular architectures with potential biological activity.[1] While its direct precursor role is often proprietary, related compounds like 3-nitrobenzaldehyde are crucial intermediates in the synthesis of second-generation dihydropyridine calcium channel blockers such as nitrendipine and nilvadipine, highlighting the importance of the nitrobenzaldehyde scaffold in drug development.[6]

Key Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.40 (s, 1H), 10.30 (s, 1H), 7.67 (dd, J = 8.3, 7.4, 0.7 Hz, 1H), 7.37 (dd, J = 8.3, 1.4 Hz, 1H), 7.31 (dd, J = 7.4, 1.4 Hz, 1H).[5]

-

High-Resolution Mass Spectrometry (HRMS DART): Calculated for C₇H₉N₂O₄ [M+NH₄]⁺: 185.0557, Found: 185.0559.[5]

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. It is classified as hazardous and requires careful management.

GHS Hazard Information

Precautionary Measures & PPE

-

Prevention (P-codes): P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[7][8]

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[7]

-

First-Aid and Emergency Procedures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

-

Skin Contact: Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][9]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8][9]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store at the recommended temperature of 4°C under an inert atmosphere like nitrogen for long-term stability.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] Avoid release to the environment.[8]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 42123-33-1 [sigmaaldrich.com]

- 3. This compound | C7H5NO4 | CID 13756747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Synthesis and characterization of 3-Hydroxy-2-nitrobenzaldehyde.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (C₇H₅NO₄), a pivotal chemical intermediate. With its distinct arrangement of hydroxyl, nitro, and aldehyde functional groups on an aromatic scaffold, this compound serves as a versatile building block in the development of novel pharmaceuticals, dyes, and fine chemicals.[1][2] This document is structured to deliver not only procedural steps but also the underlying scientific rationale, offering researchers, scientists, and drug development professionals a robust resource for their work. We will delve into a field-proven synthetic route via electrophilic nitration of 3-hydroxybenzaldehyde, followed by a detailed protocol for purification and a multi-technique approach to structural characterization, including NMR, IR, and Mass Spectrometry.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde whose value lies in its unique electronic and structural properties. The presence of an electron-donating hydroxyl group and two electron-withdrawing groups (nitro and aldehyde) on the same benzene ring creates a molecule with multiple reactive sites. This configuration allows for a diverse range of chemical transformations, making it a strategic precursor for synthesizing more complex molecules.

Notably, the aldehyde group is a prime site for condensation reactions, particularly with primary amines to form Schiff bases, a class of compounds widely investigated in medicinal chemistry for their broad spectrum of biological activities.[2] Furthermore, the nitro group can be readily reduced to an amine, opening pathways to various heterocyclic compounds and other functionalized derivatives. This guide provides the foundational knowledge required to reliably synthesize and validate this important chemical building block.

Synthesis: A Regioselective Challenge

The most direct and common approach to synthesizing this compound is the electrophilic aromatic substitution (nitration) of its precursor, 3-hydroxybenzaldehyde.

The Underlying Chemistry: Directing Group Effects

The synthesis presents a classic regioselectivity challenge. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the aldehyde (-CHO) group is a deactivating group that directs to the meta position (position 5). When both are present on the ring in a meta relationship, their directing effects are synergistic for some positions and conflicting for others.

-

-OH group directs to: C2, C4, C6

-

-CHO group directs to: C5

The nitration of 3-hydroxybenzaldehyde, therefore, predictably yields a mixture of isomers, primarily the 2-nitro and 4-nitro products, with the 6-nitro isomer also possible. The protocol detailed below is optimized to manage this complexity and facilitate the isolation of the desired this compound isomer.[3]

Synthetic Pathway Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol, 618 mg) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol, 85.0 mg).

-

Addition of Nitrating Agent: Add isopropyl nitrate (12.5 mmol, 1.27 mL) to the mixture.

-

Initiation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (610 μL) dropwise. Causality Note: The slow, cooled addition is critical to control the exothermic nature of the reaction and minimize side-product formation.

-

Reaction: Remove the ice bath and stir the reaction mixture vigorously at room temperature for 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to quench the acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Adsorb the resulting crude solid onto a small amount of silica gel. Purify by flash column chromatography using a hexane:ethyl acetate gradient eluent (starting from 99:1 to 4:1). The two major isomers are well-separated.

-

3-Hydroxy-4-nitrobenzaldehyde (byproduct) elutes first (Rf = 0.44 in 3:1 hexane:ethyl acetate).

-

This compound (target product) elutes second (Rf = 0.19 in 3:1 hexane:ethyl acetate).

-

-

Isolation: Collect the fractions containing the target product, combine them, and remove the solvent under reduced pressure to yield this compound as a light yellow solid. A typical yield for this isomer is around 47%.[3]

Comprehensive Characterization

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow solid | [3] |

| Molecular Formula | C₇H₅NO₄ | [4][5] |

| Molecular Weight | 167.12 g/mol | [4] |

| CAS Number | 42123-33-1 | [4][5][6] |

Spectroscopic Analysis Workflow

Caption: Workflow for the structural characterization of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the precise isomeric structure. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Expert Interpretation: The aldehydic proton (-CHO) is expected to be significantly downfield (high ppm) due to the strong deshielding effect of the carbonyl group.[7] The phenolic proton (-OH) will also be downfield and may appear as a broad singlet. The three protons on the aromatic ring will exhibit a specific splitting pattern (coupling) that is characteristic of the 1,2,3-substitution pattern.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 10.40 ppm | Singlet (s) | 1H | -OH | N/A |

| 10.30 ppm | Singlet (s) | 1H | -CHO | N/A |

| 7.67 ppm | Doublet of doublets (dd) | 1H | Ar-H | 8.3, 7.4 Hz |

| 7.37 ppm | Doublet of doublets (dd) | 1H | Ar-H | 8.3, 1.4 Hz |

| 7.31 ppm | Doublet of doublets (dd) | 1H | Ar-H | 7.4, 1.4 Hz |

| Data acquired in CDCl₃ at 400 MHz.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expert Interpretation: A broad O-H stretching band is expected due to intramolecular hydrogen bonding between the hydroxyl and the ortho-nitro group. The C=O stretch of the aldehyde will be sharp and intense. The nitro group will show two distinct stretching frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3400 (broad) | O-H Stretch (H-bonded) | Hydroxyl (-OH) |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2800-2900 | C-H Stretch | Aldehyde (-CHO) |

| ~1680-1700 | C=O Stretch | Aldehyde (-CHO) |

| ~1520-1560 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1340-1380 | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| Expected values based on typical group frequencies and analysis of related compounds.[8] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the molecule, which can be used to confirm its elemental composition.

-

Expert Interpretation: The data confirms the molecular formula by matching the measured mass to the calculated mass to within a very small margin of error (typically <5 ppm). The data reported is for the ammonium adduct [M+NH₄]⁺.

| Parameter | Value |

| Ionization Mode | DART (Direct Analysis in Real Time) |

| Adduct | [M + NH₄]⁺ |

| Calculated m/z | 185.0557 |

| Measured m/z | 185.0559 |

| Data from D.A. Learmonth et al.[3] |

Detailed Experimental Protocols: Characterization

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

FT-IR Spectroscopy:

-

Ensure the crystal of the ATR (Attenuated Total Reflectance) accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via the selected ionization source (e.g., DART, ESI).

-

Acquire the mass spectrum in positive ion mode to observe the desired adducts (e.g., [M+H]⁺ or [M+NH₄]⁺).

-

Determine the accurate mass of the molecular ion peak and compare it to the theoretical mass calculated for the formula C₇H₅NO₄.

-

Conclusion and Future Directions

This guide has detailed a reliable and well-documented method for the synthesis and comprehensive characterization of this compound. The electrophilic nitration of 3-hydroxybenzaldehyde, while producing isomers, allows for the effective isolation of the target compound through standard chromatographic techniques. The structural identity and purity are rigorously confirmed by a suite of spectroscopic methods, providing a self-validating data package essential for high-level research and development. As a versatile intermediate, the successful synthesis of this compound opens the door to the exploration of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H5NO4 | CID 13756747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 42123-33-1 | AChemBlock [achemblock.com]

- 6. This compound | 42123-33-1 [chemicalbook.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. benchchem.com [benchchem.com]

IUPAC name and synonyms for 3-Hydroxy-2-nitrobenzaldehyde

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzaldehyde: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, key chemical transformations, and its applications as a versatile intermediate in various fields of chemical synthesis.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of all scientific research and development. This section provides the standardized names and identifiers for this compound.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1][2]

Common Synonyms and Identifiers

In literature and commercial databases, this compound may be referenced by several identifiers. The most critical of these is the CAS (Chemical Abstracts Service) number, which is a unique identifier for each chemical substance.

-

Depositor-Supplied Synonyms : 3-hydroxy-2-nitro-benzaldehyde, hydroxynitrobenzaldehyde[1]

-

Database IDs : PubChem CID: 13756747, DTXSID00548518, MFCD09753744[1]

Chemical Structure

The structure consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 2. The ortho-positioning of the bulky nitro group to the aldehyde and the meta-positioning to the hydroxyl group significantly influences the molecule's reactivity and electronic properties.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| CAS Number | 42123-33-1 | [1] |

| Appearance | Light yellow solid | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C=O | [1] |

| InChI Key | ADSNHKTXYJZXDF-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

This compound is not commonly found in nature and must be prepared through synthetic organic chemistry. The most direct and efficient route involves the regioselective nitration of a commercially available precursor, m-hydroxybenzaldehyde.

Rationale for Synthetic Route Selection

The synthesis starts with m-hydroxybenzaldehyde because the hydroxyl group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. Nitration of this substrate is expected to yield a mixture of isomers. The chosen methodology leverages a phase-transfer catalyst to enhance reaction rates and provides a robust chromatographic method to isolate the desired this compound isomer from its 3-hydroxy-4-nitrobenzaldehyde byproduct.[3]

Detailed Experimental Protocol: Synthesis from m-Hydroxybenzaldehyde

This protocol is adapted from a reported laboratory procedure and provides a reliable method for obtaining the target compound.[3]

Materials:

-

m-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Tetrabutylammonium hydrogensulfate

-

Isopropyl nitrate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for eluent)

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

-

Nitration: Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture. The addition is exothermic and should be controlled.

-

Reaction Time: Stir the mixture for 15 minutes at room temperature upon completion of the acid addition.

-

Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the acid. Extract the crude product with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

-

Purification: Adsorb the resulting solid onto silica gel. Purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1). The 3-hydroxy-4-nitrobenzaldehyde isomer (Rf = 0.44 in 3:1 hexane:ethyl acetate) will elute first, followed by the desired this compound product (Rf = 0.19 in 3:1 hexane:ethyl acetate).[3]

-

Characterization: The final product is obtained as a light yellow solid. Its identity can be confirmed using techniques such as ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Strategic manipulation of these groups allows for its incorporation into a wide array of more complex molecular architectures.

Overview of Functional Group Reactivity

-

Aldehyde Group (-CHO): Susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key participant in condensation reactions.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be selectively reduced to an amine (-NH₂), which is a crucial transformation for introducing a versatile nucleophilic site.

-

Hydroxyl Group (-OH): A weakly acidic phenolic proton. The group can be alkylated or acylated to form ethers and esters, respectively. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

Key Reactions

-

Reduction of the Nitro Group: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl) can convert the nitro group to an amino group, yielding 3-amino-2-hydroxybenzaldehyde. This product is a valuable precursor for synthesizing heterocyclic compounds.

-

Reduction of the Aldehyde Group: Selective reduction using mild reducing agents like sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol, (3-hydroxy-2-nitrophenyl)methanol, leaving the nitro group intact.[4]

-

Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of various biologically active molecules and ligands.[5]

Reactivity Map

This diagram visualizes the primary transformation pathways for this compound.

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound is primarily used as a building block in organic synthesis for creating higher-value, complex molecules.

-

Pharmaceutical Synthesis: Its multifunctional nature makes it a valuable intermediate for pharmaceuticals.[6] Related nitrobenzaldehydes are critical starting materials for synthesizing dihydropyridine calcium channel blockers used to treat hypertension, such as nicardipine and nitrendipine.[7][8] The unique substitution pattern of this compound offers a scaffold for developing novel therapeutic agents.

-

Dyes and Agrochemicals: The aromatic nitro structure is a common feature in dyes and pigments. Furthermore, its ability to participate in various reactions makes it a useful intermediate in the synthesis of novel pesticides and herbicides.[6]

-

Ligand Development: The presence of hydroxyl, aldehyde, and (after reduction) amino groups in close proximity makes this molecule and its derivatives excellent candidates for designing chelating ligands for metal ions, with applications in catalysis and analytical chemistry.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).

-

Hazard Identification: Causes skin irritation and serious eye irritation.[9][10] May cause respiratory irritation.[10] It is harmful to aquatic life with long-lasting effects.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] If dust is generated, use a NIOSH-approved respirator.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[11]

-

Ingestion: Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[9]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its well-defined synthesis and the versatile reactivity of its aldehyde, nitro, and hydroxyl groups make it a valuable building block for professionals in drug discovery, materials science, and agrochemical development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in creating novel and complex molecules.

References

- 1. This compound | C7H5NO4 | CID 13756747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 42123-33-1 | AChemBlock [achemblock.com]

- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzaldehyde for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It details the core scientific principles, practical applications, and essential safety protocols for 3-Hydroxy-2-nitrobenzaldehyde, a key organic intermediate.

Executive Summary: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde that holds significant value as a precursor in the synthesis of a wide array of complex organic molecules. Its unique trifunctional structure—featuring hydroxyl, nitro, and aldehyde groups on a benzene ring—offers a versatile platform for sophisticated chemical transformations. This compound is particularly instrumental in the development of novel pharmaceutical agents and functional dyes.[1] Understanding its physicochemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in a laboratory and industrial setting.

Core Physicochemical and Structural Characteristics

The molecular structure of this compound dictates its chemical behavior and potential applications. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the hydroxyl group, creates a nuanced reactivity profile that can be exploited in targeted synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₄ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [2][3][4] |

| CAS Number | 42123-33-1 | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Light yellow solid | [4] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the nitration of a hydroxybenzaldehyde precursor. The following protocol is a proven method that balances yield and purity.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis from m-hydroxybenzaldehyde.

-

Dissolution: Dissolve m-hydroxybenzaldehyde (5.0 mmol) and tetrabutylammonium hydrogensulfate (0.25 mmol) in methylene chloride (10 mL) with stirring.

-

Addition of Nitrating Agent: Add isopropyl nitrate (12.5 mmol) to the solution.

-

Initiation of Reaction: Slowly add concentrated sulfuric acid (610 μL) dropwise to the stirred mixture. The reaction is exothermic and should be monitored.

-

Reaction Time: Continue stirring for 15 minutes at room temperature.

-

Quenching: Transfer the reaction mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purification: The resulting solid is purified by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (99:1 to 4:1). This compound is the second compound to elute.[4]

Causality Note: The use of a phase transfer catalyst like tetrabutylammonium hydrogensulfate facilitates the reaction between the aqueous and organic phases. The slow, dropwise addition of sulfuric acid is critical to control the exothermic nitration reaction and prevent unwanted side products.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 10.40 (s, 1H), 10.30 (s, 1H), 7.67 (dd, J = 8.3, 7.4, 0.7 Hz, 1H), 7.37 (dd, J = 8.3, 1.4 Hz, 1H), 7.31 (dd, J = 7.4, 1.4 Hz, 1H).[4]

-

High-Resolution Mass Spectrometry (HRMS) (DART): Calculated for C₇H₉N₂O₄ [M + NH₄]⁺: 185.0557, found: 185.0559.[4]

Chemical Reactivity and Synthetic Utility

The three functional groups of this compound can be selectively targeted to build molecular complexity.

-

The aldehyde group is a versatile handle for forming imines, hydrazones, and for undergoing various condensation reactions.

-

The nitro group can be reduced to an amine, which can then be used to form heterocyclic rings or be further functionalized.

-